molecular formula C12H22O2 B1345528 Cycloundecanecarboxylic acid CAS No. 831-67-4

Cycloundecanecarboxylic acid

Cat. No.: B1345528
CAS No.: 831-67-4
M. Wt: 198.3 g/mol
InChI Key: BHECNPOVJVTHKS-UHFFFAOYSA-N
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Description

Cycloundecanecarboxylic acid is an organic compound with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.3019 g/mol It is a carboxylic acid derivative of cycloundecane, characterized by a cycloalkane ring with an attached carboxyl group

Scientific Research Applications

Cycloundecanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: It serves as a model compound for studying the behavior of cycloalkane carboxylic acids in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

Cycloundecanecarboxylic acid is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling this compound . In case of accidental ingestion, it is advised to rinse the mouth and seek medical help .

Preparation Methods

Cycloundecanecarboxylic acid can be synthesized through several methods. One common synthetic route involves the bromination of cyclododecanone followed by the Favorskii rearrangement of 2-bromocyclododecanone . Another method includes the preparation of enamines from cyclododecanone and pyrrolidine, followed by reaction with diphenyl phosphorazidate and subsequent hydrolysis . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

Cycloundecanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: The carboxyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms in the cycloalkane ring can be substituted with other functional groups through halogenation or other substitution reactions.

Common reagents used in these reactions include bromine for bromination, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of cycloundecanecarboxylic acid involves its interaction with various molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The cycloalkane ring provides a hydrophobic environment that can affect the compound’s solubility and reactivity.

Comparison with Similar Compounds

Cycloundecanecarboxylic acid can be compared with other similar compounds, such as cyclododecanecarboxylic acid and cyclodecanecarboxylic acid. These compounds share similar structural features but differ in the size of the cycloalkane ring. This compound is unique due to its specific ring size, which influences its chemical properties and reactivity.

Similar compounds include:

    Cyclododecanecarboxylic acid: A carboxylic acid derivative of cyclododecane.

    Cyclodecanecarboxylic acid: A carboxylic acid derivative of cyclodecane.

Each of these compounds has distinct properties and applications, making this compound a valuable compound for specific research and industrial purposes.

Properties

IUPAC Name

cycloundecanecarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c13-12(14)11-9-7-5-3-1-2-4-6-8-10-11/h11H,1-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHECNPOVJVTHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232171
Record name Cycloundecanecarboxylic acid
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Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831-67-4
Record name Cycloundecanecarboxylic acid
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Record name Cycloundecanecarboxylic acid
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Record name Cycloundecanecarboxylic acid
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Record name Cycloundecanecarboxylic acid
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Record name Cycloundecanecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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